1,5-dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide
Description
Historical Context of Pyrazole-Carboxamide Derivatives in Organic Chemistry
Pyrazole derivatives have been a cornerstone of heterocyclic chemistry since their discovery in the late 19th century. The foundational work of Ludwig Knorr , who first synthesized pyrazole in 1883, laid the groundwork for subsequent explorations into its derivatives. By 1898, Hans von Pechmann developed a classical synthesis method using acetylene and diazomethane, which expanded the accessibility of pyrazole-based compounds. The introduction of carboxamide groups to pyrazole systems emerged later, driven by the need to enhance solubility and biological activity. For instance, 5-acetamido-1H-pyrazole-4-carboxamide, characterized by X-ray crystallography in 2016, demonstrated how intramolecular hydrogen bonds stabilize these structures. These advancements underscored the potential of pyrazole-carboxamides in drug design, particularly as anti-inflammatory and antifungal agents.
The evolution of pyrazole-carboxamide chemistry accelerated in the 21st century with the development of palladium-catalyzed aminocarbonylation techniques. Such methods enabled the efficient synthesis of complex derivatives like pyrazolo[3,4-b]pyridine-3-carboxamides, which exhibit vasodilatory and anticancer properties. The compound 1,5-dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide builds on this legacy, incorporating a cyclohexylidene group to modulate steric and electronic properties.
Structural Uniqueness of 1,5-Dimethyl-N-(4-Methylidenecyclohexyl)-1H-Pyrazole-3-Carboxamide
The molecular architecture of this compound features three critical components:
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to planar geometry and π-π stacking interactions.
- Carboxamide group : Positioned at the 3rd carbon, this moiety enhances hydrogen-bonding capabilities and solubility.
- 4-Methylidenecyclohexyl substituent : A bicyclic system introducing steric bulk and conformational flexibility, which may influence binding affinity in biological targets.
Crystallographic studies of analogous compounds, such as 5-acetamido-1H-pyrazole-4-carboxamide, reveal intramolecular N–H⋯O hydrogen bonds that stabilize the carboxamide orientation. In the title compound, the methylidene group on the cyclohexyl ring likely adopts a chair conformation, minimizing steric strain while allowing for van der Waals interactions with hydrophobic pockets in enzymes or receptors. The methyl groups at the 1st and 5th positions of the pyrazole ring further contribute to electron-donating effects, potentially altering reactivity in substitution reactions.
Table 1: Key Structural Features of 1,5-Dimethyl-N-(4-Methylidenecyclohexyl)-1H-Pyrazole-3-Carboxamide
Significance of Hybrid Heterocyclic Systems in Modern Chemical Research
Hybrid heterocycles, which combine multiple ring systems or functional groups, have become pivotal in drug discovery due to their ability to interact with diverse biological targets. The pyrazolo[3,4-b]pyridine scaffold, for example, is a privileged structure in pharmaceuticals, appearing in drugs like riociguat (Adempas®) for pulmonary hypertension. Similarly, the integration of a carboxamide group into pyrazole systems enhances their capacity to form hydrogen bonds with amino acid residues in enzymes, as demonstrated in kinase inhibitors.
The cyclohexylidene moiety in 1,5-dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide introduces a unique spatial arrangement that could optimize binding in hydrophobic protein cavities. This design principle aligns with trends in anticancer agent development, where bulky substituents improve selectivity for overexpressed receptors. Furthermore, the compound’s synthetic flexibility—achieved through palladium-catalyzed cross-coupling or aminocarbonylation—makes it a versatile intermediate for generating libraries of derivatives with tailored properties.
Properties
IUPAC Name |
1,5-dimethyl-N-(4-methylidenecyclohexyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-11(7-5-9)14-13(17)12-8-10(2)16(3)15-12/h8,11H,1,4-7H2,2-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMBMFVGFZPAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2CCC(=C)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Cyclohexyl Moiety: The cyclohexyl group with a methylene substituent can be introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a cyclohexyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl moiety, where the methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,5-Dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the biological context and the specific target involved.
Comparison with Similar Compounds
Key Structural Features:
- Analog 5j () : Features a cyclohexyl group and a methylsulfonylphenyl substituent. The sulfonyl group improves solubility, while the cyclohexyl moiety enhances hydrophobic interactions .
- Analog 3a (): Contains a 4-cyanophenyl group and a chlorine atom. The electron-withdrawing cyano and chloro groups may increase metabolic stability but reduce solubility .
- Analog 5a (): Includes a bromophenoxyethyl chain and a pyridinyl group. The bromine atom and pyridine ring could facilitate halogen bonding and π-π stacking, respectively .
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
Substituent Diversity : Modifications at the pyrazole 1- and 5-positions and the carboxamide nitrogen significantly alter bioactivity. For instance:
- Electron-Withdrawing Groups (Cl, CN) : Enhance stability but may reduce solubility .
- Bulky Alkyl/Aryl Groups : Improve selectivity for hydrophobic binding pockets .
Synthetic Scalability : EDCI/HOBt-mediated coupling is robust and reproducible across diverse analogs .
Unmet Needs : Data on the target compound’s pharmacokinetics (e.g., half-life, clearance) and toxicity is absent in the evidence, highlighting areas for further study.
Biological Activity
The compound 1,5-dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications through various studies and findings.
Chemical Structure and Properties
- Chemical Formula: C12H16N4O
- Molecular Weight: 232.28 g/mol
- IUPAC Name: 1,5-dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide
The structure of the compound features a pyrazole ring, which is known for its role in various biological activities. The presence of the cyclohexyl moiety and the carboxamide group contributes to its pharmacological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, a related compound, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide , showed potent inhibitory effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines with IC50 values of 5.35 µM and 8.74 µM, respectively . This suggests that similar structural motifs in pyrazole derivatives may confer similar antitumor properties.
The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, some pyrazole compounds have been identified as agonists for specific receptors like TGR5, which plays a role in metabolic regulation . The ability to modulate these pathways indicates potential therapeutic uses in metabolic disorders and cancer.
Toxicity Profile
The toxicity of these compounds is a critical factor in their development as therapeutic agents. In studies involving normal lung fibroblast (MRC-5) cells, certain pyrazole derivatives exhibited low toxicity, indicating a favorable safety profile for further development . This aspect is essential for ensuring that therapeutic indices are maintained during clinical applications.
Study 1: Antitumor Efficacy
In a comparative study of various pyrazole derivatives, it was found that those with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity .
Study 2: Receptor Agonism
Another investigation focused on the agonistic properties of pyrazole derivatives on TGR5 receptors. The findings revealed that certain compounds could effectively activate these receptors, leading to downstream effects beneficial for metabolic health . This opens avenues for designing drugs targeting metabolic syndromes.
Table 1: Biological Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Toxicity (CC50, µM) | Selectivity Index |
|---|---|---|---|---|
| 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide | HepG2 | 5.35 | >100 | >18.7 |
| 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide | A549 | 8.74 | >100 | >11.4 |
| 5-Phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide | TGR5 | N/A | N/A | N/A |
Table 2: Structural Characteristics of Selected Pyrazole Compounds
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| 1,5-Dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide | 232.28 | Pyrazole ring, Carboxamide |
| 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide | 237.28 | Thiohydrazide |
| 5-Phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide | 250.30 | Phenoxy group |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,5-dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide?
- Methodology : The compound can be synthesized via a two-step process:
Carboxylic Acid Activation : React 1,5-dimethylpyrazole-3-carboxylic acid with a coupling agent (e.g., DCC or EDCI) in dry DMF to form the active ester intermediate.
Amide Bond Formation : Introduce 4-methylidenecyclohexylamine under inert conditions (N₂/Ar) to yield the final carboxamide. Purification is typically achieved via column chromatography using ethyl acetate/hexane gradients .
- Key Considerations : Optimize reaction time and temperature to minimize byproducts (e.g., dimerization of the pyrazole core).
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for methyl groups (δ ~2.1–2.5 ppm), pyrazole protons (δ ~6.0–6.5 ppm), and cyclohexylidene protons (δ ~5.3–5.7 ppm) .
- FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. How can solubility and stability be assessed for in vitro studies?
- Solubility Screening : Test in DMSO (stock solution), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4°C–40°C), and light exposure. Monitor via HPLC .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
- Protocol :
Target Selection : Identify relevant enzymes (e.g., DHFR, kinases) based on structural analogs .
Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states) and receptor (hydrogens added, grid box centered on active sites).
Scoring Metrics : Analyze binding affinity (ΔG), hydrogen bonds, and hydrophobic interactions. Compare to reference inhibitors (e.g., doxorubicin for DHFR) .
Q. How to resolve contradictions between computational predictions and experimental bioassay data?
- Root-Cause Analysis :
- False Negatives : Check ligand flexibility (e.g., cyclohexylidene conformation) and solvent effects (implicit vs. explicit models) .
- False Positives : Verify assay conditions (e.g., enzyme activity, cofactor availability) and compound purity .
Q. What strategies optimize reaction yields in carboxamide synthesis?
- Design of Experiments (DoE) :
- Variables : Catalyst loading (e.g., HOBt), solvent polarity (DMF vs. THF), and stoichiometric ratios (amine:acid = 1.2:1).
- Response Surface Modeling : Identify optimal conditions via central composite design .
- Process Analytics : In-line FTIR to monitor reaction progress and detect intermediates .
Q. How to evaluate structure-activity relationships (SAR) for pyrazole-3-carboxamide derivatives?
- SAR Framework :
Core Modifications : Vary substituents on the pyrazole (e.g., methyl vs. ethyl) and cyclohexylidene (e.g., sp³ vs. sp² hybridization) .
Biological Assays : Test against target panels (e.g., cancer cell lines, bacterial strains) and measure IC₅₀/EC₅₀ values .
- Data Integration : Use cheminformatics tools (e.g., MOE, RDKit) to correlate structural descriptors (logP, polar surface area) with activity .
Data Management and Reproducibility
Q. Best practices for documenting synthetic procedures and spectral data?
- Electronic Lab Notebooks (ELNs) : Record reaction parameters (time, temp, yields), raw spectra, and purification details. Use standardized templates .
- Public Repositories : Deposit NMR/FTR data in ChemSpider or PubChem for peer validation .
Q. How to address batch-to-batch variability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
